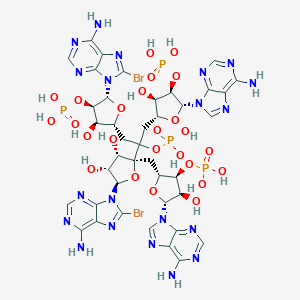![molecular formula C10H10N2O2 B143036 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one CAS No. 137538-56-8](/img/structure/B143036.png)
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BHIP and is a benzimidazole derivative. BHIP has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
BHIP exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. BHIP has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, and histone deacetylase, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BHIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in various cell types. BHIP has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
BHIP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BHIP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
BHIP has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage, administration route, and toxicity of BHIP. BHIP can also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and target specificity.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a promising compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. BHIP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the optimal use of BHIP as a therapeutic agent.
Synthesis Methods
BHIP can be synthesized by various methods, including the reaction of 5-nitro-1H-benzo[d]imidazole with ethyl acetoacetate in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amino compound is then subjected to a Mannich reaction with formaldehyde and a suitable amine to obtain BHIP.
Scientific Research Applications
BHIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that BHIP has anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BHIP has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
137538-56-8 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-(5-hydroxy-1H-benzimidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7(13)9-8(14)4-3-6-10(9)12-5-11-6/h3-5,14H,2H2,1H3,(H,11,12) |
InChI Key |
CRFFVDFBQQHRRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
synonyms |
1-Propanone,1-(5-hydroxy-1H-benzimidazol-4-yl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















